6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
6,7-dihydroimidazo[1,2-c]imidazol-5-one |
InChI |
InChI=1S/C5H5N3O/c9-5-7-3-4-6-1-2-8(4)5/h1-2H,3H2,(H,7,9) |
InChI Key |
LQLJMQISJPLSON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Bismuth Triflate-Catalyzed Cyclization
A landmark method for synthesizing imidazo[1,5-a]heterocycles involves Bi(OTf)₃-catalyzed Ritter-type reactions. In one protocol, 6,7-dihydro-5H-imidazo[1,5-a]imidazol-5-one derivatives were synthesized by reacting substituted imidazoles with acetonitrile under acidic conditions. The reaction proceeds in 1,2-dichloroethane (DCE) at 150°C for 12–24 hours, using Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) as co-catalysts. Post-reaction, the mixture is quenched with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (20% EtOAc/hexane). This method achieves moderate yields (45–65%) but offers scalability and functional group tolerance.
Role of Acetonitrile as a Nitrile Source
Acetonitrile acts as both solvent and nitrile donor in Ritter-type cyclizations. Its dual role facilitates the formation of the imidazo[1,5-a]imidazolone core via nucleophilic attack on protonated nitriles, followed by intramolecular cyclization. Kinetic studies suggest that higher temperatures (150°C) accelerate the rate-determining step, while excess acetonitrile (15 equiv) drives the equilibrium toward product formation.
Cyclization Strategies Using Boc-Protected Intermediates
Deprotection-Cyclization Sequences
A patent by WO2009070485A1 discloses a route starting with Boc-protected 1-aminocyclopropane-1-carboxylic acid. The synthesis involves:
-
Mixed Anhydride Formation : Reacting Boc-1-aminocyclopropane-1-carboxylic acid with N-methyl morpholine and isobutylchloroformate in 1,2-DME at -15°C.
-
Cyclization : Treating the intermediate with acetonitrile and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂, followed by oxidation to form the bicyclic structure.
This method yields 50–70% pure product after chromatography, with DDQ critical for aromatization.
Solvent and Temperature Optimization
Replacing DME with polar aprotic solvents like DMF or THF improves reaction homogeneity, while temperatures above 0°C reduce side products. For instance, stirring at 45°C in methanol with molecular sieves enhances imine formation prior to cyclization.
Intramolecular Cyclization from Amino Esters
Meldrum’s Acid-Based Synthesis
A novel route from Org. Lett. (2003) employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a starting material. The synthesis involves:
-
Condensation : Reacting Meldrum’s acid with amino esters to form β-keto amides.
-
Cyclization : Treating the amides with acetic anhydride under mild conditions (25–50°C) to induce intramolecular cyclization.
This method achieves enantiomeric excesses >90% when using chiral amino esters, making it ideal for asymmetric synthesis.
Parallel Synthesis Applications
The modularity of this approach allows for parallel synthesis by varying amino esters and acylating agents. For example, substituting glycine esters with phenylalanine derivatives introduces aromatic substituents at the C3 position.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| Ritter-Type Cyclization | Bi(OTf)₃, p-TsOH·H₂O | 150°C | 45–65% | Scalability, functional tolerance |
| Boc-Deprotection | DDQ, N-methyl morpholine | 45°C | 50–70% | High purity, aromatization control |
| Meldrum’s Acid Route | Acetic anhydride | 25–50°C | 60–75% | Asymmetric synthesis capability |
Mechanistic Insights and Reaction Optimization
Acid-Catalyzed Pathways
In Ritter-type reactions, Bi(OTf)₃ activates nitriles via Lewis acid coordination, while p-TsOH·H₂O protonates intermediates to facilitate cyclization. Kinetic isotope effect studies suggest that C–N bond formation is rate-limiting, with acid strength directly correlating with reaction rate.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one is extensively studied for its potential therapeutic properties:
- Antibacterial Activity: Research has shown that derivatives of this compound exhibit significant antibacterial effects against various clinical isolates. Modifications on the imidazole ring can enhance activity levels considerably.
- Anticancer Properties: Cytotoxicity assessments reveal that specific derivatives demonstrate selectivity and potency against cancer cell lines while minimizing toxicity to normal cells. For instance, certain substitutions improved efficacy against cervical cancer cells .
The compound's mechanism of action involves its interaction with specific molecular targets:
- Enzyme Inhibition: It acts as an enzyme inhibitor by coordinating with metal ions, influencing enzymatic pathways critical for cellular functions.
- Receptor Modulation: The compound can function as a receptor agonist or antagonist, modulating various biological pathways that are vital for therapeutic interventions.
Chemical Synthesis
This compound serves as a key building block in synthetic chemistry:
- It is used in the synthesis of more complex molecules and materials across various domains including agrochemicals and pharmaceuticals. The compound undergoes multiple chemical reactions such as oxidation to form nitro derivatives and reduction to yield amine derivatives .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives against clinical isolates. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
Cytotoxicity Assessment
Another study focused on the cytotoxic effects on different cancer cell lines. Specific substitutions on the imidazole ring improved selectivity and potency against target cells while reducing toxicity towards normal cells. For example, compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and chemical properties of 6,7-dihydro-5H-imidazo[1,5-a]imidazol-5-one can be contextualized against related bicyclic heterocycles, including nitroimidazooxazines, imidazo[1,5-a]pyridines, and imidazo[2,1-b][1,3]thiazines. Key comparisons are summarized below:
Key Comparative Analyses
Antimicrobial Activity vs. PA-824 :
PA-824, a nitroimidazooxazine, exhibits potent antitubercular activity through bioreduction, generating reactive nitrogen species. While this compound shares a bicyclic nitrogen-rich core, its lack of a nitro group (critical for PA-824’s mechanism) limits direct antimicrobial utility. However, the electron-deficient imidazolone ring in the target compound may enable analogous redox cycling if functionalized with nitro or other electron-withdrawing groups .- Electronic Properties vs. Imidazo[1,5-a]pyridines: Imidazo[1,5-a]pyridine carbenes exhibit stability and tunability via substituents on the pyridine ring (e.g., mesoionic carbenes in compound 13).
- Pharmacological Selectivity vs. Mazindol: Mazindol’s anorectic activity stems from its imidazo[2,1-a]isoindole core and chlorophenyl substituent, which modulate monoamine reuptake.
Antiradical Activity vs. Imidazo[2,1-b][1,3]thiazines :
Imidazo[2,1-b][1,3]thiazine derivatives demonstrate moderate DPPH scavenging (IC₅₀: 5–20 µM), with activity influenced by para-substituted electron-donating groups. The imidazolone core of this compound could enhance radical stabilization, but this requires empirical validation .
Reduction Potential and Substituent Effects
PA-824 analogues highlight the role of one-electron reduction potentials (E₁) in antitubercular activity. Instead, two-electron reduction pathways (e.g., imidazole ring reduction) are critical . This suggests that this compound derivatives could be optimized via substituents that modulate reduction pathways without relying solely on nitro groups.
Biological Activity
6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.
The synthesis of this compound typically involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride. The compound exhibits a unique imidazole ring structure that allows for various chemical transformations such as oxidation, reduction, and substitution reactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, which influences enzymatic activity and receptor binding. Such interactions modulate various biological pathways, leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against a range of pathogens. In vitro studies reported minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Derivative A | 2 | Escherichia coli |
| Derivative B | 8 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, certain derivatives demonstrated cytotoxic effects on human tumor cell lines such as cervical cancer (SISO) and bladder carcinoma (RT-112). The IC50 values ranged from 2.87 µM to over 10 µM depending on the substituents on the phenyl ring attached to the imidazole structure .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.87 | SISO |
| Compound B | >10 | RT-112 |
Induction of Apoptosis
In addition to direct cytotoxicity, some studies have shown that certain derivatives can induce apoptosis in cancer cells. For example, treatment with compound 5m resulted in an increase in early apoptotic cells from 10.2% to 17.2% when the concentration was doubled .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives against clinical isolates. Results indicated that certain modifications enhanced antibacterial activity significantly.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on different cancer cell lines, revealing that specific substitutions on the imidazole ring improved selectivity and potency against target cells while reducing toxicity towards normal cells.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 6,7-Dihydro-5H-imidazo[1,5-a]imidazol-5-one derivatives?
- Methodological Answer : Transition-metal-free synthesis using amidines and ketones under basic conditions is highly efficient. For example, base-promoted cyclization of amidines with ketones yields imidazol-5-ones with moderate to high yields (61–86%) depending on substituents . Alternative routes include cyclization of arylaminomethyl triazolones with 1,1′-carbonyldiimidazole, validated by X-ray crystallography .
- Key Considerations : Optimize reaction time (typically 12–24 hours) and base strength (e.g., KOH or NaOH) to avoid side reactions. Use substituent compatibility tables (e.g., alkyl vs. aryl groups) to predict yields .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and chemical shifts to confirm ring fusion and substituent positions. For example, imidazole protons typically resonate at δ 7.2–8.5 ppm .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous imidazo-triazole-diones (monoclinic space group) .
- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., ) and fragmentation patterns .
Q. What experimental design strategies are recommended for optimizing reaction conditions?
- Methodological Answer : Apply factorial design to minimize trial-and-error. For example, vary parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading. Statistical methods (e.g., Plackett-Burman design) help identify critical factors affecting yield and purity .
- Case Study : In transition-metal-free syntheses, linear alkyl substituents (e.g., -CH) yield higher outputs (80–81%) than branched analogs (61%), emphasizing steric effects .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and mechanistic understanding of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to map reaction pathways. For instance, simulate the energy profile of cyclization steps to identify rate-limiting transitions. ICReDD’s approach combines computation and experiment to predict optimal conditions (e.g., acid/base ratios) and reduce development time by 30–50% .
- Validation : Compare computed IR spectra (e.g., carbonyl stretching at 1680–1720 cm) with experimental data to validate mechanistic models .
Q. What strategies resolve contradictions in reaction outcomes between theoretical predictions and experimental data?
- Methodological Answer : Employ iterative feedback loops:
Re-examine computational assumptions (e.g., solvent effects ignored in simulations).
Validate intermediates via in situ FTIR or LC-MS.
Adjust theoretical models using experimental values.
- Example : Discrepancies in yields for aryl vs. alkyl substituents (e.g., 85% for phenyl vs. 68% for ethyl) may arise from unaccounted π-π interactions in simulations .
Q. How can advanced functionalization of the imidazo-imidazolone core be achieved for tailored applications?
- Methodological Answer :
- Spiro-Functionalization : Use ketones with bulky groups (e.g., iso-CH) to induce spiro-cyclization, enhancing stereochemical complexity .
- Palladium-Catalyzed C-H Activation : Introduce benzodiazepine moieties via intramolecular C-H activation (63% yield), leveraging electron-deficient aryl halides as coupling partners .
- Reductive Cyclization : Apply low-valent titanium reagents to convert nitro precursors into fused imidazo-quinazolinones, enabling access to polycyclic architectures .
Analytical and Theoretical Considerations
Q. What are the best practices for analyzing competing reaction pathways in imidazo-imidazolone synthesis?
- Methodological Answer : Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., ) to distinguish between stepwise (e.g., amine condensation followed by cyclization) and concerted mechanisms. For example, suggests proton transfer is rate-limiting .
Q. How can researchers address solubility challenges in purification and characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
